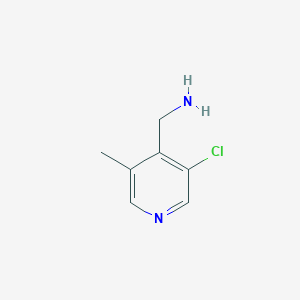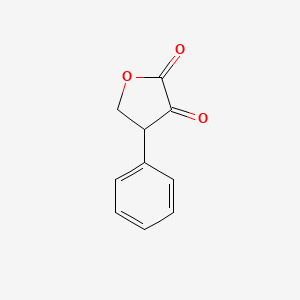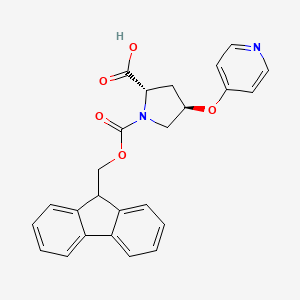
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a pyridin-4-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridin-4-yloxy group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the pyridin-4-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- (2S,4S)-1-((tert-butoxy)carbonyl)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid
- Fmoc-Hyp(tBu)-OH
- Fmoc-Pro-OH
Uniqueness
What sets (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(pyridin-4-yloxy)pyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both the Fmoc and pyridin-4-yloxy groups. This unique combination of features makes it particularly useful in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C25H22N2O5 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H22N2O5/c28-24(29)23-13-17(32-16-9-11-26-12-10-16)14-27(23)25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22-23H,13-15H2,(H,28,29)/t17-,23+/m1/s1 |
InChI-Schlüssel |
UEMSXRDHMCYEEX-HXOBKFHXSA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5 |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)


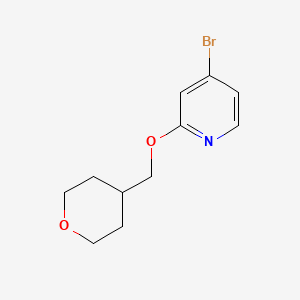

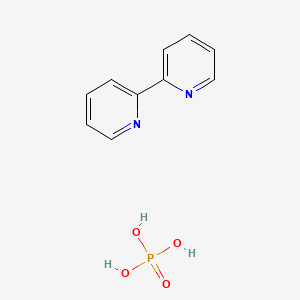
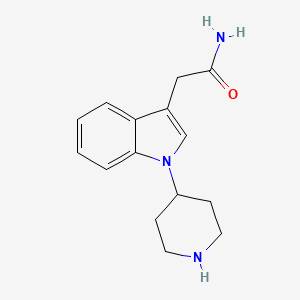

![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
